

Phenelzine metabolism phenylacetic acid pathway

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Phenelzine Sulfate

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Primary Metabolic Pathways of Phenelzine

The following table summarizes the major and minor metabolic pathways of phenelzine, their outputs, and the experimental evidence supporting them.

Pathway/Metabolite	Type	Key Outputs / Significance	Experimental Evidence (Key Study)
Oxidation	Major	Phenylacetic acid (PAA), <i>p</i> -Hydroxyphenylacetic acid (<i>p</i> -HPAA) [1] [2]	Stable isotope-labeled phenelzine in humans; urinary recovery of ~73-79% of dose as PAA and <i>p</i> -HPAA over 96 hours [1] [2]
Acetylation	Insignificant	N-acetylphenelzine [1]	Stable isotope-labeled study in humans; N-acetylphenelzine was not detected in plasma or urine [1]

Pathway/Metabolite	Type	Key Outputs / Significance	Experimental Evidence (Key Study)
Other Minor Pathways	Minor	β -Phenylethylamine (PEA), Phenylethylidenehydrazine (PEH) [3] [2]	Indirect evidence and studies in animal models [3] [2]

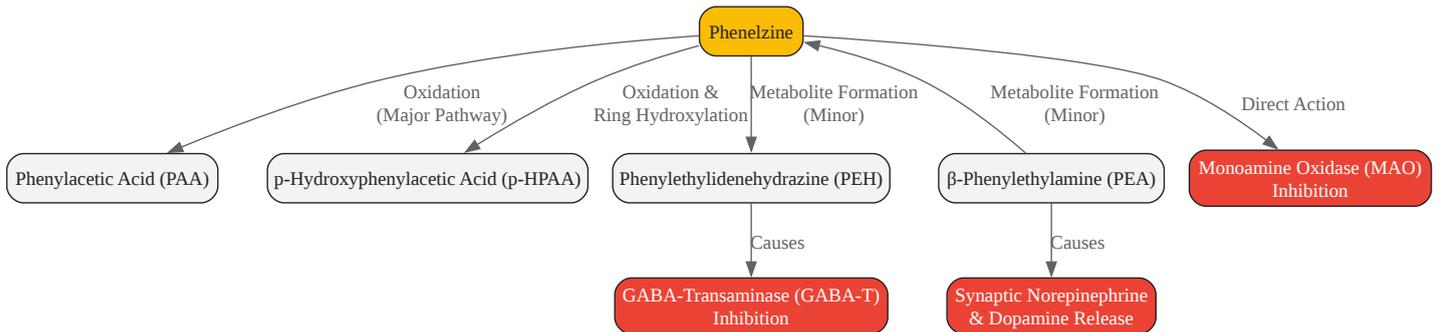
Detailed Experimental Protocol for Key Pathway

The definitive study that redefined the primary metabolic pathway of phenelzine used a specific methodology to overcome previous analytical challenges.

- **Objective:** To identify the definitive metabolic pathways of phenelzine in humans, specifically investigating the role of acetylation [1].
- **Challenge:** Standard analytical methods were insufficient because metabolites like phenylacetic acid are also endogenous substances, making it impossible to distinguish drug-derived metabolites from background levels [1].
- **Solution:** Use of **site-specific, stable isotope-labeled phenelzine analogs**. This approach allows for precise tracking of the drug and its metabolites *in vivo* without radiation exposure [1].
- **Methodology:**
 - **Synthesis:** Site-specific stable isotope-labeled analogs of phenelzine were synthesized.
 - **Administration:** The labeled phenelzine was administered to human subjects.
 - **Sample Collection:** Plasma and urine samples were collected over time.
 - **Analysis:** Metabolites in the biological samples were identified and quantified using analytical techniques capable of distinguishing the labeled drug-derived compounds from identical endogenous substances.
- **Key Measurement:** The absence or presence of labeled *N*-acetylphenelzine and the quantitative recovery of labeled phenylacetic acid and *p*-hydroxyphenylacetic acid in urine [1].

Metabolic Pathway and Pharmacological Consequences

The diagram below illustrates the primary and secondary metabolic pathways of phenelzine and their direct pharmacological consequences.



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This visualization shows that phelzine's effects are a combination of its direct action and the activities of its metabolites.

Pharmacological and Clinical Implications

The described metabolism has direct consequences for both the therapeutic and side effects of phelzine.

- **Enzyme Inhibition and GABA:** The metabolite **phenylethylidenehydrazine (PEH)** is an inhibitor of **GABA-transaminase (GABA-T)** [2]. This inhibition increases GABA levels in the brain, which is believed to significantly contribute to phelzine's efficacy, particularly for anxiety and panic disorders [2].
- **Trace Amine and Monoamine Release:** The minor metabolite **β-phenylethylamine (PEA)** is a trace amine that acts as a releasing agent for norepinephrine and dopamine, similar to amphetamine but with much shorter-lasting effects [2]. This action may contribute to the overall neurochemical impact of the drug.
- **Vitamin B6 Depletion:** Phelzine is associated with **vitamin B6 (pyridoxine) deficiency** [2]. This occurs because both phelzine and vitamin B6 are inactivated through reactions with transaminase enzymes, including GABA-T. Supplementation with the pyridoxine form of B6 is recommended, as pyridoxal may increase hydrazine toxicity [2].
- **Clinical Pharmacokinetics:** Phelzine is rapidly absorbed, with a time to peak plasma concentration of about **43 minutes** and a half-life of **11.6 hours** [2]. However, as an irreversible MAO

inhibitor, its pharmacological effects persist long after the drug has been cleared from the bloodstream. After discontinuation, it takes about **2–3 weeks** for the body to regenerate enough MAO enzyme for normal function to resume [2].

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References

1. Lack of Evidence for Acetylation Pathway in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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To cite this document: Smolecule. [Phenelzine metabolism phenylacetic acid pathway]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539391#phenelzine-metabolism-phenylacetic-acid-pathway>]

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